molecular formula C11H12N2O2 B563422 1-(2-Methylnicotinoyl)pyrrolidin-2-one CAS No. 1076198-58-7

1-(2-Methylnicotinoyl)pyrrolidin-2-one

Cat. No.: B563422
CAS No.: 1076198-58-7
M. Wt: 204.22 g/mol
InChI Key: WWGMHRWUCMKRJJ-UHFFFAOYSA-N
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Description

1-(2-Methylnicotinoyl)pyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Pyrrolidin-2-ones, including 1-(2-Methylnicotinoyl)pyrrolidin-2-one, are known to interact with various enzymes, proteins, and other biomolecules, inducing prominent pharmaceutical effects

Cellular Effects

. These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that pyrrolidin-2-ones have shown potent prophylactic antiarrhythmic properties in adrenaline-induced arrhythmia models .

Properties

CAS No.

1076198-58-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15)

InChI Key

WWGMHRWUCMKRJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(=O)N2CCCC2=O

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C2CCNC2=O

Synonyms

3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; 

Origin of Product

United States

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